Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
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Overview
Description
Methyl ®-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a naphthalene ring and a piperidine ring, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols using thionyl chloride.
Spiro Compound Formation: The spiro connection is established through a cyclization reaction, often involving a nucleophilic substitution reaction where a suitable leaving group is displaced by a nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Techniques such as microwave irradiation and the use of Grignard reagents can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl ®-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl ®-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Piperidine: A saturated six-membered ring with nitrogen.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness
Methyl ®-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties.
Biological Activity
Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a spiro structure that combines a naphthalene moiety with a piperidine ring. This unique arrangement may contribute to its biological activity by influencing its interaction with biological targets.
Synthesis
The synthesis of this compound has been achieved through various methods, often involving multi-step reactions that include cyclization and functional group modifications. The synthesis typically utilizes starting materials such as isatin and appropriate carboxylic acids under controlled conditions to yield the desired product with high purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast) | 12.5 |
A549 (lung) | 9.8 |
HeLa (cervical) | 15.0 |
These results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
The proposed mechanism of action involves the inhibition of key enzymes related to cancer progression, such as thioredoxin reductase (TrxR) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These enzymes play crucial roles in maintaining redox balance within cells. Inhibition leads to increased reactive oxygen species (ROS), ultimately resulting in cell death .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- In Vivo Study on Tumor Growth : A study on mice bearing xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses .
- Mechanistic Insights : Further investigation revealed that the compound alters the expression of apoptotic markers such as caspases and Bcl-2 family proteins, indicating its role in promoting apoptosis through intrinsic pathways .
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
methyl (6R)-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-18-9-3-7-17(16(18)20)8-6-12-10-13(15(19)21-2)4-5-14(12)11-17/h4-5,10H,3,6-9,11H2,1-2H3/t17-/m0/s1 |
InChI Key |
GFRCEQOUHQMDPF-KRWDZBQOSA-N |
Isomeric SMILES |
CN1CCC[C@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC |
Canonical SMILES |
CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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